molecular formula C12H18Cl2N2O8S2 B232015 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) CAS No. 18067-31-7

5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1)

Cat. No. B232015
CAS RN: 18067-31-7
M. Wt: 453.3 g/mol
InChI Key: UULQYTJKALLOJO-UHFFFAOYSA-N
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Description

5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1), also known as CMO-EDS, is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes may then interact with biological molecules such as proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) has low toxicity and does not exhibit significant cytotoxicity towards mammalian cells. However, its effects on biological systems are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) is its high selectivity for metal ions, which makes it a useful tool for the detection of these ions in complex samples. However, its limited solubility in water can be a limitation for some applications.

Future Directions

There are several potential future directions for the use of 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) in scientific research. One direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Another direction is the use of 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) as a photoresponsive material in the development of new optoelectronic devices. Additionally, further studies are needed to fully understand the mechanism of action and potential biological effects of this compound.
In conclusion, 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

The synthesis of 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) involves the reaction between 5-chloromethyl-4-methyloxazole and 1,2-ethanedisulfonic acid in a 2:1 ratio. This reaction is carried out in a solvent such as water or ethanol and requires the use of a catalyst such as sodium hydroxide. The resulting product is a white crystalline powder that can be purified through recrystallization.

Scientific Research Applications

5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) has been studied for its potential use in various scientific research applications. One such application is as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper and nickel, and its fluorescence properties can be used to detect the presence of these ions in a sample.
Another potential application of 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) is as a photochromic material. This compound has been shown to exhibit reversible photochromism, meaning that it can change color when exposed to light. This property could be useful in the development of photoresponsive materials for use in various fields such as optoelectronics and data storage.

properties

CAS RN

18067-31-7

Molecular Formula

C12H18Cl2N2O8S2

Molecular Weight

453.3 g/mol

IUPAC Name

5-(chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid

InChI

InChI=1S/2C5H6ClNO.C2H6O6S2/c2*1-4-5(2-6)8-3-7-4;3-9(4,5)1-2-10(6,7)8/h2*3H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

UULQYTJKALLOJO-UHFFFAOYSA-N

SMILES

CC1=C(OC=N1)CCl.CC1=C(OC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CC1=C(OC=N1)CCl.CC1=C(OC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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